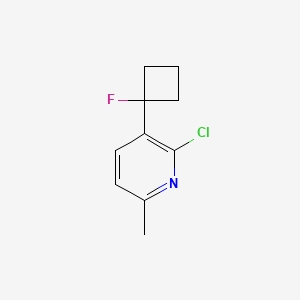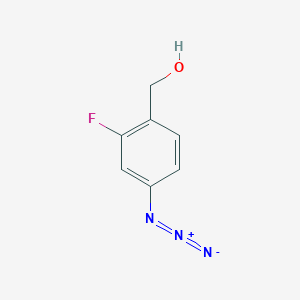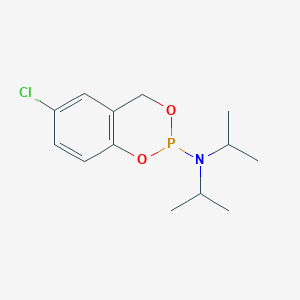
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
Overview
Description
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is a chemical compound used in the solid phase based synthesis of phosphate-bridged nucleoside conjugates .
Synthesis Analysis
This compound is coupled to the 5’-end of the DMT-off oligonucleotide. The formed 5’-phosphite is then oxidized using the same oxidizing reagent used in standard oligonucleotide synthesis, leading to support-bonded 5’-cycloSal-oligonucleotides .Molecular Structure Analysis
The molecular formula of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is C13H19ClNO2P . Its IUPAC name is 6-chloro-N,N-di(propan-2-yl)-4H-1,3,2-benzodioxaphosphinin-2-amine .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 287.72 g/mol . It has a topological polar surface area of 21.7 Ų .Scientific Research Applications
Synthesis of Nucleotide 5’-O-Triphosphates
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is used as a phosphorylating reagent in the synthesis of Nucleotide 5’-O-Triphosphates . This process is crucial in nucleic acid medicine synthesis research .
Synthesis of Triphosphates
This compound is also used in the synthesis of triphosphates . Triphosphates are important in various biological processes, including energy transfer and cell signaling .
Synthesis of Triphosphonates of Oligonucleotides
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is used in the synthesis of triphosphonates of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide-ranging applications in research, genetic testing, and forensic applications .
Solid Phase Synthesis of Phosphate-Bridged Nucleoside Conjugates
This compound can be used in a method for solid phase-based synthesis of phosphate-bridged nucleoside conjugates . These conjugates have potential applications in drug delivery and therapeutic development .
Synthesis of CycloSal-Oligonucleotides
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is coupled to the 5’-end of the DMT-off oligonucleotide. Oxidation of the formed 5’-phosphite using the same oxidizing reagent used in standard oligonucleotide synthesis leads to support-bonded 5’-cycloSal-oligonucleotides .
Reagent in Chemical Synthesis
In addition to its specific applications in nucleotide and oligonucleotide synthesis, 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite can also serve as a general reagent in chemical synthesis . Its properties make it useful in a variety of reactions, particularly those involving phosphorus chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is the 5’-end of the DMT-off oligonucleotide . This compound is used in the synthesis of nucleotide 5’-O-Triphosphates , which are key components of DNA and RNA and play crucial roles in cellular energy transfer.
Mode of Action
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite interacts with its target by coupling to the 5’-end of the DMT-off oligonucleotide . This process involves the formation of a 5’-phosphite, which is then oxidized using the same oxidizing reagent used in standard oligonucleotide synthesis . This leads to the formation of support-bonded 5’-cyclo Sal-oligonucleotides .
Biochemical Pathways
The biochemical pathway affected by 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is the synthesis of nucleotide 5’-O-Triphosphates . The compound’s action results in the formation of support-bonded 5’-cyclo Sal-oligonucleotides , which are important intermediates in the synthesis of nucleotide 5’-O-Triphosphates .
Pharmacokinetics
Given its use in the synthesis of nucleotide 5’-o-triphosphates , it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the presence of functional groups, and its physicochemical properties.
Result of Action
The action of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite results in the formation of support-bonded 5’-cyclo Sal-oligonucleotides . These are important intermediates in the synthesis of nucleotide 5’-O-Triphosphates , which are key components of DNA and RNA and play crucial roles in cellular energy transfer.
Action Environment
The action of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture, and it decomposes upon heating . Therefore, it should be stored under inert gas at a temperature between 0-10°C . These conditions help to maintain the compound’s stability and efficacy.
properties
IUPAC Name |
6-chloro-N,N-di(propan-2-yl)-4H-1,3,2-benzodioxaphosphinin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClNO2P/c1-9(2)15(10(3)4)18-16-8-11-7-12(14)5-6-13(11)17-18/h5-7,9-10H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPWJYRCWIYHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P1OCC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClNO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite | |
CAS RN |
1620086-77-2 | |
| Record name | 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



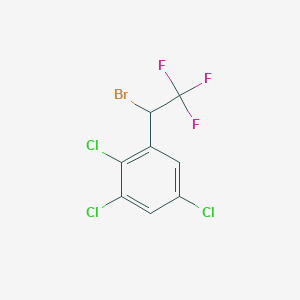

![2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1472602.png)
![O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine](/img/structure/B1472603.png)

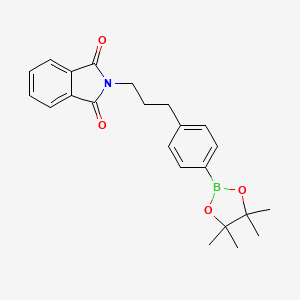
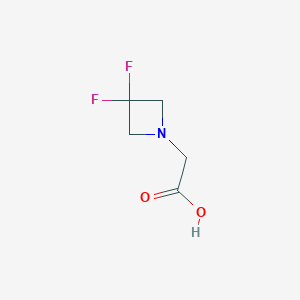

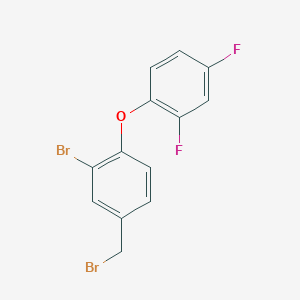
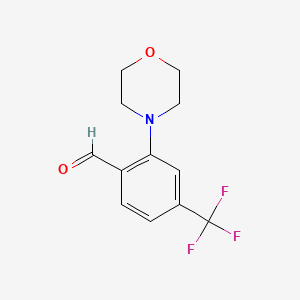
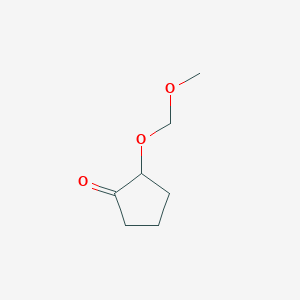
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472616.png)
